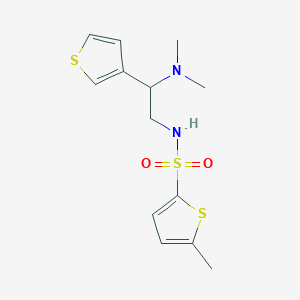

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound featuring a sulfonamide group attached to a thiophene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Dimethylaminoethyl Group: The final step involves the alkylation of the thiophene ring with a dimethylaminoethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The thiophene rings can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfox

Biologische Aktivität

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on antimicrobial and anticancer activities, as well as its mechanism of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring, a sulfonamide group, and a dimethylamino moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including the compound . The following table summarizes the antimicrobial activity against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate | |

| Vancomycin-resistant Enterococcus faecium | Significant | |

| Drug-resistant Candida strains | Broad-spectrum |

The compound demonstrated moderate activity against MRSA and significant effectiveness against vancomycin-resistant strains, suggesting its potential as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have evaluated the anticancer properties of this compound using various cancer cell lines. Notably, it has shown promising results against:

- A549 (lung cancer cell line) : Exhibited cytotoxicity with an IC50 value indicating effective growth inhibition.

- Caco-2 (colorectal cancer cell line) : Similar cytotoxic effects were observed.

The structure-activity relationship (SAR) analysis indicates that modifications to the thiophene and sulfonamide groups can enhance cytotoxicity against these cancer cell lines .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Folate Synthesis : As a sulfonamide derivative, it may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.

- Induction of Apoptosis in Cancer Cells : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to reduced viability and proliferation.

Case Studies

A recent study investigated the efficacy of various thiophene derivatives, including our compound, against multidrug-resistant pathogens. The results indicated that modifications to the thiophene structure significantly influenced antimicrobial potency, with some derivatives showing enhanced activity compared to traditional antibiotics .

Another study focused on the anticancer properties of related compounds in the same class, demonstrating that structural variations could lead to improved selectivity and potency against specific cancer types .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C13H16N2O2S2

- IUPAC Name : N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide

This structure features a thiophene ring, which is known for its electronic properties that can enhance the biological activity of compounds.

Pharmacological Applications

-

Anticancer Activity :

Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that sulfonamide derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways . -

Antimicrobial Properties :

The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural components enhance its ability to interact with bacterial membranes, leading to cell lysis. In vitro studies have demonstrated effectiveness against strains of bacteria resistant to conventional antibiotics . -

Neuroprotective Effects :

Emerging research suggests that compounds with similar thiophene structures may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. These compounds may modulate neuroinflammation and oxidative stress pathways, which are critical in the progression of neurodegenerative disorders .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the efficacy of a series of sulfonamide derivatives, including variations of this compound, on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics used in clinical settings .

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S3/c1-10-4-5-13(19-10)20(16,17)14-8-12(15(2)3)11-6-7-18-9-11/h4-7,9,12,14H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJNIJNACMZVCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.